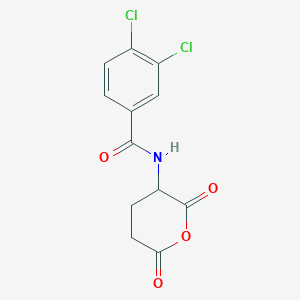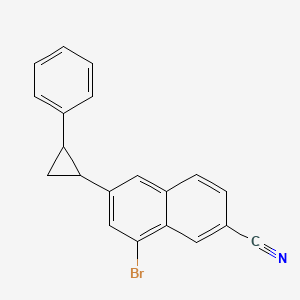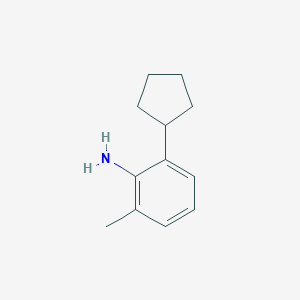
3,4-Dichloro-N-(2,6-dioxo-tetrahydro-pyran-3-yl)-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-N-(2,6-dioxo-tetrahydro-pyran-3-yl)-benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound is characterized by the presence of dichloro substituents on the benzene ring and a tetrahydro-pyran ring attached to the amide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N-(2,6-dioxo-tetrahydro-pyran-3-yl)-benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzoic acid and 3-hydroxy-2,6-dioxo-tetrahydro-pyran.
Formation of Amide Bond: The carboxylic acid group of 3,4-dichlorobenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The activated acid reacts with the amine group of 3-hydroxy-2,6-dioxo-tetrahydro-pyran to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dichloro-N-(2,6-dioxo-tetrahydro-pyran-3-yl)-benzamide can undergo various chemical reactions, including:
Substitution Reactions: The dichloro substituents on the benzene ring can participate in nucleophilic substitution reactions.
Reduction Reactions: The carbonyl groups in the tetrahydro-pyran ring can be reduced to hydroxyl groups under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed for reduction reactions.
Major Products Formed
Substitution Products: Substitution reactions yield products where the chlorine atoms are replaced by nucleophiles.
Reduction Products: Reduction reactions result in the formation of hydroxyl derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its pharmacological properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 3,4-Dichloro-N-(2,6-dioxo-tetrahydro-pyran-3-yl)-benzamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichlorobenzamide: A simpler analog without the tetrahydro-pyran ring.
N-(2,6-Dioxo-tetrahydro-pyran-3-yl)-benzamide: Lacks the dichloro substituents on the benzene ring.
Uniqueness
3,4-Dichloro-N-(2,6-dioxo-tetrahydro-pyran-3-yl)-benzamide is unique due to the combination of dichloro substituents and the tetrahydro-pyran ring, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C12H9Cl2NO4 |
|---|---|
Peso molecular |
302.11 g/mol |
Nombre IUPAC |
3,4-dichloro-N-(2,6-dioxooxan-3-yl)benzamide |
InChI |
InChI=1S/C12H9Cl2NO4/c13-7-2-1-6(5-8(7)14)11(17)15-9-3-4-10(16)19-12(9)18/h1-2,5,9H,3-4H2,(H,15,17) |
Clave InChI |
LHUMPWOBZPBWRA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)OC(=O)C1NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1,1-Biphenyl]-3,5-diol,4-methyl-](/img/structure/B13930304.png)


![2,3-Dihydro-N,N-dimethylpyrazolo[5,1-b]oxazole-3-methanamine](/img/structure/B13930314.png)
![5-(2-(Tetrahydro-2h-pyran-4-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13930315.png)





![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B13930373.png)
